molecular formula C10H12BrNO2 B495646 3-bromo-4-ethoxy-N-methylbenzamide

3-bromo-4-ethoxy-N-methylbenzamide

Cat. No.: B495646
M. Wt: 258.11g/mol
InChI Key: LOKIDBVMBWUBSG-UHFFFAOYSA-N
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Description

3-Bromo-4-ethoxy-N-methylbenzamide is a benzamide derivative characterized by a bromine atom at the 3-position, an ethoxy group at the 4-position, and an N-methylamide functional group. Benzamides are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors or receptor modulators, owing to their aromatic backbone and substituent versatility .

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11g/mol

IUPAC Name

3-bromo-4-ethoxy-N-methylbenzamide

InChI

InChI=1S/C10H12BrNO2/c1-3-14-9-5-4-7(6-8(9)11)10(13)12-2/h4-6H,3H2,1-2H3,(H,12,13)

InChI Key

LOKIDBVMBWUBSG-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C(=O)NC)Br

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

The substituents on the benzamide core significantly influence solubility, stability, and reactivity. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features Evidence ID
3-Bromo-4-ethoxy-N-methylbenzamide (hypothetical) C₁₀H₁₂BrNO₂ 258.11 (calc.) 3-Br, 4-OCH₂CH₃, N-CH₃ Ethoxy group enhances lipophilicity -
3-Bromo-5-ethoxy-N-(4-ethoxyphenyl)-4-[(4-methylbenzyl)oxy]benzamide C₂₅H₂₆BrNO₄ 484.39 3-Br, 5-OCH₂CH₃, 4-OCH₂C₆H₄CH₃, N-aryl Extended aromaticity; higher mass
4-Bromo-N,N-dimethylbenzamide C₉H₁₀BrNO 228.09 4-Br, N-(CH₃)₂ Simpler structure; lower polarity
3-Bromo-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide C₁₀H₉BrF₃NO₂ 312.08 3-Br, 4-CF₃, N-OCH₃/N-CH₃ Electron-withdrawing CF₃ group
4-Bromo-N-ethyl-3-methylbenzamide C₁₀H₁₂BrNO 242.11 4-Br, 3-CH₃, N-CH₂CH₃ Ethyl group increases hydrophobicity
Key Observations:
  • Ethoxy vs.
  • N-Substituents : N-methyl or N-ethyl groups (e.g., in ) reduce hydrogen-bonding capacity, which may affect solubility but enhance metabolic stability.

Research Implications and Gaps

  • Biological Activity : Derivatives like 3-bromo-4-methoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide () highlight the role of heterocyclic appendages in targeting specific receptors, a strategy applicable to the ethoxy variant .
  • Data Limitations : Direct experimental data (e.g., melting points, solubility) for this compound are absent in the evidence, necessitating further studies.

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